N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H23N5O5S and its molecular weight is 493.54. The purity is usually 95%.
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Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (CAS Number: 1105208-45-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article explores the compound's biological activity, including its anti-cancer properties and mechanisms of action.
The compound has the following chemical properties:
- Molecular Formula : C24H23N5O5S
- Molecular Weight : 493.5 g/mol
- Structural Features : The compound features a benzo[d][1,3]dioxole moiety, a furan ring, and a thiazolo[4,5-d]pyridazin structure which are known to contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, the compound showed IC50 values comparable to standard chemotherapeutics when tested against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines .
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Mechanisms of Action :
- Apoptosis Induction : Flow cytometry analyses indicated that the compound promotes apoptosis in cancer cells. It was observed that treatment with this compound leads to increased Annexin V-FITC positive cells, suggesting enhanced apoptotic activity .
- Cell Cycle Arrest : Cell cycle analysis revealed that the compound induces G0/G1 phase arrest in treated cells, which is a critical mechanism in halting cancer cell proliferation .
- Mitochondrial Pathway Activation : The compound influences mitochondrial apoptosis pathways by modulating proteins such as Bax and Bcl-2, which are pivotal in regulating cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The incorporation of the benzo[d][1,3]dioxole and thiazolo[4,5-d]pyridazin scaffolds enhances its interaction with biological targets involved in cancer progression.
Comparative Analysis of Related Compounds
Compound Name | IC50 (µM) | Mechanism |
---|---|---|
Doxorubicin | 7.46 (HepG2) | Topoisomerase inhibition |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-... | 2.38 (HepG2) | Apoptosis induction |
Other derivatives | Varies | Various mechanisms |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Tumor Growth Suppression : In animal models with tumor xenografts, administration of N-(benzo[d][1,3]dioxol-5-ylmethyl)-... resulted in significant suppression of tumor growth compared to control groups .
- Toxicity Assessment : Importantly, preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity towards normal cell lines at therapeutic doses, suggesting a favorable safety profile for further development .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5S/c30-19(25-12-15-6-7-16-18(11-15)34-14-33-16)13-29-23(31)21-22(20(27-29)17-5-4-10-32-17)35-24(26-21)28-8-2-1-3-9-28/h4-7,10-11H,1-3,8-9,12-14H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLKLYJCWNSFTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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